Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(morpholinomethyl)benzoate

Prodrug stability Acid-catalyzed hydrolysis Acyclovir

Methyl 4-(morpholinomethyl)benzoate (CAS 68453-56-5) is a para-substituted benzoate ester featuring a morpholinomethyl substituent, with molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol. This compound has been specifically validated as a privileged promoiety in the rational design of water‑soluble, solution‑stable, and biolabile ester prodrugs for multiple clinically established drugs, including acyclovir, ganciclovir, and metronidazole.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 68453-56-5
Cat. No. B1589623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(morpholinomethyl)benzoate
CAS68453-56-5
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCOCC2
InChIInChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
InChIKeyJENXYLLXQAOUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(morpholinomethyl)benzoate (CAS 68453-56-5): A Multifunctional Benzoate Ester Building Block for Prodrug Design and Bioactive Molecule Synthesis


Methyl 4-(morpholinomethyl)benzoate (CAS 68453-56-5) is a para-substituted benzoate ester featuring a morpholinomethyl substituent, with molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol [1]. This compound has been specifically validated as a privileged promoiety in the rational design of water‑soluble, solution‑stable, and biolabile ester prodrugs for multiple clinically established drugs, including acyclovir, ganciclovir, and metronidazole [2][3][4]. The morpholine ring enhances aqueous solubility and ionizability at physiological pH, while the para‑positioned methyl ester provides a synthetic handle for further derivatization or for controlled hydrolysis to the corresponding 4‑(morpholinomethyl)benzoic acid, itself a documented building block for sirtuin 2 inhibitors [5].

Why Methyl 4-(morpholinomethyl)benzoate Cannot Be Simply Replaced by Other Morpholinomethyl Benzoate Isomers or Ester Analogs


The position of the morpholinomethyl group on the benzoate ring and the nature of the ester moiety are not static structural descriptors – they directly govern the compound’s performance in prodrug applications. In the N‑substituted (aminomethyl)benzoate ester prodrug system, the half‑life of enzymatic hydrolysis in 80 % human plasma spans a 70‑fold range (0.8 to 57 min), with the rate being highly dependent on whether the aminomethyl group is at the 3‑ or 4‑position [1]. Furthermore, the methyl ester is the synthetic gateway to the free acid (CAS 62642‑62‑0), which is specifically documented as a reactant for sirtuin 2 inhibitor synthesis – a utility not reported for the ortho‑ or meta‑isomers [2]. Selecting a positional isomer (e.g., methyl 2‑(morpholinomethyl)benzoate, CAS 135651‑46‑6, or methyl 3‑(morpholinomethyl)benzoate, CAS 190660‑95‑8) or a different ester analog without confirming equivalent plasma lability and downstream synthetic compatibility risks undermining the intended biological or synthetic application.

Quantitative Differentiation Evidence for Methyl 4-(morpholinomethyl)benzoate Relative to Comparators


Acid‑Catalyzed Hydrolysis Stability: 4‑(Morpholinomethyl)benzoate Ester Prodrug of Acyclovir vs. Parent Acyclovir

The 4‑(morpholinomethyl)benzoate ester prodrug of acyclovir demonstrated approximately three‑fold greater stability in acidic solutions than acyclovir itself, despite the ester group being an additional potential site of degradation [1]. The dominating degradation reaction of the ester remained cleavage of the 9‑C‑N bond, and the higher stability was ascribed to the greater electron‑withdrawing effect of the ester group relative to the hydroxyl group, which decreases the tendency of the 9‑C‑N bond to be ruptured by an A‑1 mechanism [1].

Prodrug stability Acid-catalyzed hydrolysis Acyclovir

Enzymatic Hydrolysis Rate in Human Plasma: 4‑(Morpholinomethyl)benzoate Diester of Ganciclovir vs. Other N‑Substituted 4‑(Aminomethyl)benzoate Diesters

Among a series of N‑substituted 4‑(aminomethyl)benzoate diester prodrugs of ganciclovir, the 4‑(morpholinomethyl)benzoate derivative was identified as the most enzymatically labile ester, exhibiting the fastest rate of hydrolysis in human plasma [1]. The nature of the amino substituent (morpholino vs. other amine groups) had a marked influence on the rate of enzymatic hydrolysis, and all esters were more lipophilic than ganciclovir in terms of octanol‑pH 7.4 buffer partition coefficients, while the morpholinomethyl derivative uniquely combined this enhanced lipophilicity with maximal enzymatic lability [1].

Enzymatic hydrolysis Human plasma Ganciclovir prodrugs

Predicted Aqueous Shelf‑Life: 4‑(Morpholinomethyl)benzoate Ester of Metronidazole vs. 3‑[(4‑Methylpiperazin‑1‑yl)methyl]benzoate Ester

Both the 4‑(morpholinomethyl)benzoate ester and the 3‑[(4‑methylpiperazin‑1‑yl)methyl]benzoate ester of metronidazole were predicted to possess shelf‑lives of more than 10 years in aqueous solution at pH 4.0 and 25 °C, while simultaneously exhibiting half‑lives of enzymatic hydrolysis in 80 % human plasma of less than 1 minute [1]. The 4‑(morpholinomethyl)benzoate ester thus matches the best‑in‑series chemical stability of the methylpiperazinyl analog but offers a distinct morpholine‑based solubility and ionization profile that may be preferred depending on formulation requirements [1].

Shelf-life prediction Aqueous stability Metronidazole prodrug

Regioisomeric Effect on Plasma Hydrolysis Rate: 4‑(Aminomethyl)benzoate Esters vs. 3‑(Aminomethyl)benzoate Esters of Acyclovir

The half‑lives of enzymatic hydrolysis in 80 % human plasma for a series of N‑substituted (aminomethyl)benzoate ester prodrugs of acyclovir ranged from 0.8 to 57 minutes, with the rate being highly dependent on the position (3 vs. 4) of the aminomethyl group relative to the ester moiety [1]. This 70‑fold range demonstrates that the para‑substituted (4‑position) and meta‑substituted (3‑position) isomers are not interchangeable; the 4‑position, as in methyl 4‑(morpholinomethyl)benzoate, provides a distinct hydrolysis kinetic profile that must be empirically determined for each target prodrug [1].

Regioisomeric differentiation Plasma hydrolysis Acyclovir prodrugs

Synthetic Utility as a Gateway to 4‑(Morpholinomethyl)benzoic Acid for Sirtuin 2 Inhibitor Development

Methyl 4‑(morpholinomethyl)benzoate can be hydrolyzed under basic conditions to yield 4‑(morpholinomethyl)benzoic acid (CAS 62642‑62‑0), a reactant specifically used in the synthesis of sirtuin 2 (SIRT2) inhibitors being investigated for the treatment of Parkinson's disease [1]. The methyl ester form offers practical advantages for storage and handling relative to the free acid (e.g., potentially greater stability against decarboxylation and easier purification by chromatography or distillation), while retaining straightforward convertibility to the active synthetic intermediate . This synthetic pathway is not equivalently documented for the ortho‑ or meta‑isomeric methyl esters, conferring a distinct procurement rationale for the 4‑substituted compound in SIRT2‑focused medicinal chemistry programs [1].

Sirtuin 2 inhibitor Parkinson's disease Hydrolysis precursor

High‑Value Application Scenarios for Methyl 4-(morpholinomethyl)benzoate Based on Quantitative Differentiation Evidence


Design of Acid‑Stable Oral Prodrugs of Hydroxyl‑Containing Drugs

When developing an oral prodrug of a hydroxyl‑containing drug that must survive gastric transit, the 4‑(morpholinomethyl)benzoate promoiety provides a validated 3‑fold acid‑stability advantage over the parent hydroxyl compound, as demonstrated for acyclovir [1]. The methyl ester handle allows covalent attachment to a variety of hydroxyl‑bearing active pharmaceutical ingredients, and the morpholine ring offers tertiary amine‑based water solubility enhancement at mildly acidic pH, making this promoiety suitable for BCS Class II and IV drugs requiring improved oral bioavailability [2]. This scenario is directly supported by the acid‑catalyzed hydrolysis study in 0.01–0.5 M HCl at 80 °C [1].

Parenteral Prodrug Development Requiring Rapid Plasma Activation

For intravenous prodrug formulations where rapid and complete enzymatic conversion to the parent drug is critical, the 4‑(morpholinomethyl)benzoate ester has been shown to provide the fastest plasma hydrolysis rate among a series of N‑substituted 4‑(aminomethyl)benzoate promoieties, with half‑lives under 1 minute in 80% human plasma for the metronidazole system [3] and as the most labile ester in the ganciclovir diester series [4]. Combined with a predicted aqueous shelf‑life exceeding 10 years at pH 4.0 and 25 °C [3], this promoiety uniquely satisfies the competing requirements of long‑term storage stability and instantaneous in vivo activation, making it a rational choice for parenteral prodrug candidates of hydroxyl‑containing drugs with poor aqueous solubility [1].

Synthesis of Sirtuin 2 (SIRT2) Inhibitors for Parkinson's Disease Research

Methyl 4‑(morpholinomethyl)benzoate serves as a storable, readily hydrolyzable precursor to 4‑(morpholinomethyl)benzoic acid, a documented reactant in the synthesis of sirtuin 2 inhibitors under investigation for Parkinson's disease [5]. The methyl ester form provides practical handling advantages over the free carboxylic acid, including reduced hygroscopicity, easier chromatographic purification, and compatibility with a wider range of subsequent coupling reactions after in situ hydrolysis. Procurement of this specific positional isomer is essential, as equivalent synthetic utility has not been documented for the ortho‑ or meta‑isomers .

Synthesis of NSAID Derivatives (Nimesulide, Sulindac, Ibuprofen) as a Versatile Pharmaceutical Intermediate

Methyl 4‑(morpholinomethyl)benzoate has been specifically cited as a synthetic intermediate in the preparation of nimesulide, sulindac, and ibuprofen derivatives . In medicinal chemistry campaigns exploring morpholine‑containing analogs of these non‑steroidal anti‑inflammatory drugs (NSAIDs), the compound offers a pre‑assembled morpholinomethyl‑benzoate scaffold that eliminates the need for multi‑step de novo construction of this subunit, thereby accelerating SAR exploration. The availability of the compound in high purity (≥98 %, with options up to 99 % from select vendors) further supports its direct use in parallel synthesis and lead optimization workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(morpholinomethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.